Bradykinin B1 Receptor Antagonist Activity – Class-Level Inference from the Phenylsulfamoyl Benzamide Series
The phenylsulfamoyl benzamide scaffold, to which the title compound belongs, has been validated as a bradykinin B1 receptor antagonist pharmacophore in patent EP2057116A1 [1]. Several exemplified compounds in the patent achieve human B1 receptor binding IC50 values below 100 nM in radioligand displacement assays [1]. However, the specific compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is not among the explicitly exemplified derivatives, and no quantitative binding, functional, or cellular assay data have been located for it.
| Evidence Dimension | Human bradykinin B1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Exemplified phenylsulfamoyl benzamide derivatives in EP2057116A1: IC50 <100 nM (representative); some analogues inactive |
| Quantified Difference | Cannot be calculated; target compound uncharacterized |
| Conditions | Radioligand displacement assay using recombinant human B1 receptor (patent general methods) |
Why This Matters
Without compound-specific B1 antagonist data, researchers cannot assume the dimethylthiazole analog retains the potency of the parent series, making independent validation mandatory before use in target-based screens.
- [1] EP2057116A1 – New phenylsulfamoyl benzamide derivatives as bradykinin antagonists (Richter Gedeon Nyrt., filed 2007-10-27, published 2009-05-13). View Source
